molecular formula C13H9ClF3NO B1356440 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline CAS No. 946727-99-7

2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B1356440
CAS No.: 946727-99-7
M. Wt: 287.66 g/mol
InChI Key: FVOVMZJDWDGYHL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of a chlorophenoxy group and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline typically involves the following steps:

    Nucleophilic Aromatic Substitution: The initial step often involves the reaction of 2-chlorophenol with 2,5-dichloronitrobenzene under basic conditions to form 2-(2-chlorophenoxy)-5-nitrochlorobenzene.

    Reduction: The nitro group in 2-(2-chlorophenoxy)-5-nitrochlorobenzene is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-(2-chlorophenoxy)-5-chloroaniline.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced via a reaction with a trifluoromethylating agent like trifluoromethyl iodide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with different functional groups on the aromatic ring.

    Substitution: The chlorophenoxy and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-3-(trifluoromethyl)aniline
  • 4-(2-Chlorophenoxy)-2-(trifluoromethyl)aniline

Uniqueness

Compared to similar compounds, 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline may exhibit unique properties such as higher reactivity or specificity towards certain molecular targets. Its trifluoromethyl group can enhance its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(2-chlorophenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-9-3-1-2-4-11(9)19-12-6-5-8(7-10(12)18)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOVMZJDWDGYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201226582
Record name 2-(2-Chlorophenoxy)-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946727-99-7
Record name 2-(2-Chlorophenoxy)-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946727-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenoxy)-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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